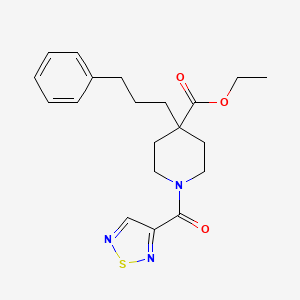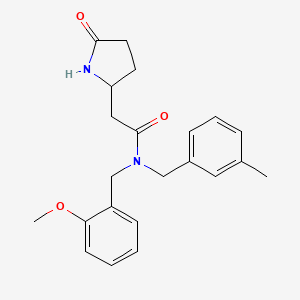![molecular formula C15H19ClN2O2S B4254281 N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide](/img/structure/B4254281.png)
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide
Descripción general
Descripción
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide, commonly known as CP-47,497, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential therapeutic applications.
Mecanismo De Acción
CP-47,497 acts as a potent agonist of the cannabinoid receptor CB1, which is predominantly expressed in the central nervous system. It binds to the receptor and activates signaling pathways that lead to the modulation of neurotransmitter release, resulting in the modulation of pain perception, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cytokine production, and the modulation of immune cell activity. It has also been shown to have analgesic and anti-inflammatory effects, as well as potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-47,497 has several advantages for lab experiments, including its potency and selectivity for the CB1 receptor, as well as its ability to modulate a range of physiological processes. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on CP-47,497, including its potential use as a therapeutic agent for pain, inflammation, and neurological disorders. Additionally, further studies are needed to investigate its potential toxicity and long-term effects, as well as its potential interactions with other drugs and medications. Finally, there is a need for the development of more selective and potent CB1 receptor agonists that can be used in a range of therapeutic applications.
In conclusion, CP-47,497 is a synthetic cannabinoid with significant potential for therapeutic applications. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments make it an important area of research for the development of new therapeutic agents. Further research is needed to fully understand its potential applications and limitations, as well as to develop more selective and potent CB1 receptor agonists.
Aplicaciones Científicas De Investigación
CP-47,497 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has also been investigated for its potential use as an analgesic in cancer patients, as well as its ability to modulate the immune system.
Propiedades
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-methylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S/c1-21-7-6-14(19)17-12-8-15(20)18(10-12)9-11-4-2-3-5-13(11)16/h2-5,12H,6-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSNQOAEKZYKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}-1-(2,4,5-trimethylbenzoyl)piperidine](/img/structure/B4254199.png)

![2-chloro-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylisonicotinamide](/img/structure/B4254212.png)

![N-{5-[(isopropoxyacetyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B4254225.png)

![1-(cyclopentylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4254239.png)
![N-(5-isoquinolinylmethyl)-5-[(3-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4254243.png)
![1-(2-methyl-5-pyrimidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine](/img/structure/B4254248.png)
![7-(cyclohexylmethyl)-2-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4254251.png)
![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B4254258.png)
![methyl 1-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4254260.png)
![(2R*,6S*)-2-allyl-1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B4254262.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-2-piperidinone](/img/structure/B4254268.png)